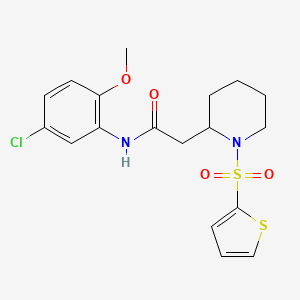

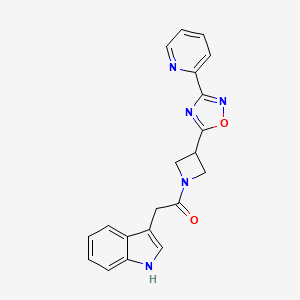

![molecular formula C19H16ClN5O3 B2506829 6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893941-44-1](/img/structure/B2506829.png)

6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one" is a triazolopyrimidinone derivative, a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological activity of structurally related compounds. For instance, the first paper discusses a pyrazolopyrimidinone with chloro and methoxyphenyl substituents, which shares some structural similarities with the triazolopyrimidinone . The second paper describes the synthesis of triazolopyrimidinols, which are structurally related to triazolopyrimidinones, and their biological activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including chlorination, aminisation, and condensation reactions. For example, the compound in the first paper was synthesized from a pyrazolopyrimidine diol through chlorination and aminisation steps . The second paper describes a three-component condensation reaction involving triazol-3-amine, aromatic aldehydes, and acetone, catalyzed by TsOH, to produce triazolopyrimidinols . These methods could potentially be adapted for the synthesis of the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction. For instance, the crystal structure of the compound in the first paper was determined to belong to the triclinic system, providing detailed information about the arrangement of atoms in the crystal lattice . These techniques could be employed to analyze the molecular structure of "this compound" to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidinone derivatives can be inferred from the reactions used to synthesize related compounds. The presence of reactive functional groups such as chloro substituents and methoxy groups can influence the reactivity of the compound. For example, chloro substituents can undergo further substitution reactions, while methoxy groups can be involved in demethylation or etherification reactions . The triazolopyrimidinone core itself may participate in nucleophilic or electrophilic substitution reactions depending on the substituents present.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit properties that can be used to predict those of the compound . For example, the solubility, melting point, and stability of the compound can be influenced by the presence of chloro and methoxy groups, as well as the overall molecular structure . Additionally, the biological activity, such as antimicrobial and antifungal properties, can be assessed through in vitro studies, as demonstrated for the triazolopyrimidinols .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing a variety of novel compounds, including pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds have been synthesized via reactions involving specific precursors, demonstrating the versatility of triazolopyrimidines in the synthesis of heterocyclic compounds with potential antimicrobial activities (El-Agrody et al., 2001).

Antimicrobial Activity

Several studies have focused on evaluating the antimicrobial efficacy of derivatives synthesized from triazolopyrimidines. For instance, compounds with triazolopyrimidine cores have shown substantial antibacterial activity against various bacterial strains, indicating their potential as antibacterial agents. This includes research on compounds that have demonstrated higher antibacterial activity than some commercial antibiotics against specific bacterial strains (Prakash et al., 2004), (Kumar et al., 2009).

Anticancer and Antitumor Activity

Research on triazolopyrimidine derivatives has also extended to the exploration of their anticancer and antitumor properties. Studies have shown that specific derivatives exhibit inhibitory effects on the growth of a wide range of cancer cell lines, indicating their potential in cancer therapy. This includes work on compounds that have demonstrated inhibitory effects at concentrations as low as 10(-7)M against certain cancer cell lines, highlighting their potency as antitumor agents (Hafez & El-Gazzar, 2009).

Antimalarial Effects

The antimalarial effects of triazolopyrimidine derivatives have been investigated, with some compounds showing activity against Plasmodium berghei in mice. This suggests the potential of triazolopyrimidines in the development of new antimalarial agents (Werbel et al., 1973).

Crystal Structure Analysis

There's also research dedicated to the crystal structure analysis of triazolopyrimidine derivatives, which is crucial for understanding their chemical behavior and interaction potential. This includes studies that have elucidated the crystal structures of these compounds, aiding in the development of more effective and targeted pharmaceutical agents (Jiu-fu et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of triazolopyrimidines, a group of heterocyclic compounds that have shown a wide range of biological activities . .

Mode of Action

Other compounds in the triazolopyrimidine class have been shown to interact with various enzymes and receptors, leading to a variety of biological effects .

Biochemical Pathways

Triazolopyrimidines have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways

Result of Action

Compounds in the triazolopyrimidine class have been associated with a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-[(3-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O3/c1-27-15-7-6-14(9-16(15)28-2)25-18-17(22-23-25)19(26)24(11-21-18)10-12-4-3-5-13(20)8-12/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTYEZNNRLVNPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

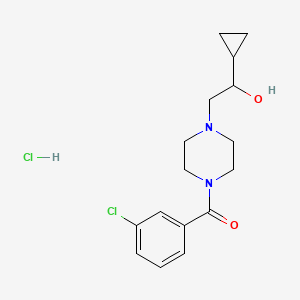

![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)

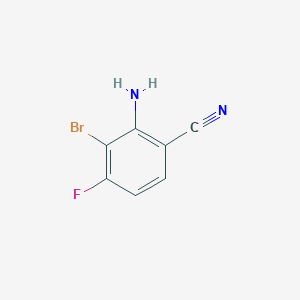

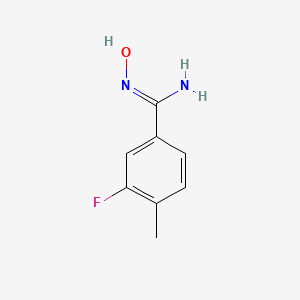

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)

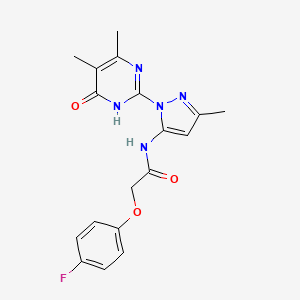

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)

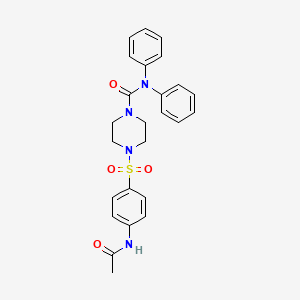

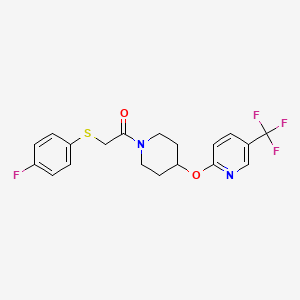

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)

![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)